5,8-Methanoimidazo[1,5-A]pyrazine
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Overview
Description
5,8-Methanoimidazo[1,5-A]pyrazine: is a heterocyclic compound that features a fused ring system combining imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Methanoimidazo[1,5-A]pyrazine typically involves cyclocondensation reactions. One common method includes the reaction of imidazole derivatives with pyrazine derivatives under specific conditions that promote the formation of the fused ring system. Cycloaddition and oxidative cyclization are also employed in the synthesis of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using readily available starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5,8-Methanoimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
5,8-Methanoimidazo[1,5-A]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It is explored for use in materials science, particularly in the development of novel polymers and advanced materials
Mechanism of Action
The mechanism of action of 5,8-Methanoimidazo[1,5-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
- Imidazo[1,5-A]pyridine
- Imidazo[1,5-A]pyrimidine
- Imidazo[1,5-A]pyrazole
Comparison: 5,8-Methanoimidazo[1,5-A]pyrazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
386264-41-1 |
---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2,4,8-triazatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C7H5N3/c1-5-2-9-6(1)7-3-8-4-10(5)7/h2-4H,1H2 |
InChI Key |
AUCGCCXVRLNVPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C1C3=CN=CN23 |
Origin of Product |
United States |
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